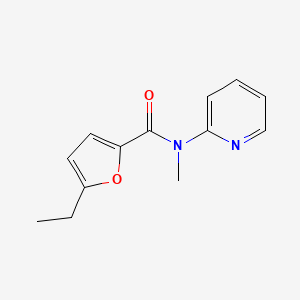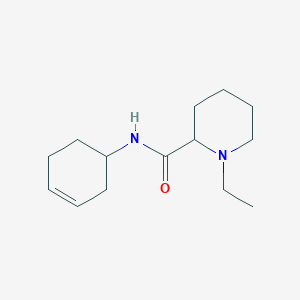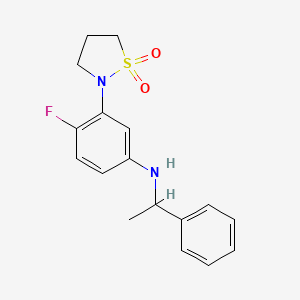![molecular formula C14H13FN2O2S B7593842 N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide](/img/structure/B7593842.png)
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide, also known as FC-33, is a novel chemical compound that has been the focus of scientific research in recent years. It is a sulfonamide derivative that has shown promising results in various biological assays. The compound has been synthesized using different methods and has been tested for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by binding to specific proteins. The exact molecular target of this compound is still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase activity by this compound has been shown to reduce the rate of CO2 hydration, which may have implications for the treatment of various diseases. This compound has also been shown to have anti-inflammatory effects and may have potential as a therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has several advantages in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. The compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including low solubility in water and potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research is the identification of the molecular target of this compound, which could lead to the development of more specific inhibitors. This compound may also have potential as a therapeutic agent for various diseases, and further research is needed to investigate its efficacy and safety in vivo. Finally, this compound may have potential as a tool for studying protein-protein interactions, and further research is needed to explore this application.
Méthodes De Synthèse
The synthesis of N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been reported in various research articles. One of the most common methods involves the reaction of 2-fluorobenzylamine with cyclopropanecarbonyl chloride to obtain N-(2-fluorophenyl)cyclopropanecarboxamide. This intermediate is then reacted with pyridine-3-sulfonyl chloride to obtain this compound. Other methods involve the use of different starting materials and reagents, but the overall reaction scheme remains similar.
Applications De Recherche Scientifique
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide has been extensively tested for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and sulfonamide-sensitive membrane-associated proteins. The compound has also been tested for its potential use as a fluorescent probe for imaging studies. This compound has been shown to selectively bind to certain proteins, making it a potential tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
N-[1-(2-fluorophenyl)cyclopropyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S/c15-13-6-2-1-5-12(13)14(7-8-14)17-20(18,19)11-4-3-9-16-10-11/h1-6,9-10,17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOKWMDTYABJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)




![3-(2-fluorophenyl)-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]propanamide](/img/structure/B7593804.png)

![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)